molecular formula C18H14Cl2N2O4S B2831935 (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006017-02-2

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2831935
CAS No.: 1006017-02-2
M. Wt: 425.28
InChI Key: IPORTKUZHMAXRE-UZYVYHOESA-N
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Description

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Groebke–Blackburn–Bienaymé multicomponent reaction (GBB MCR), which is a versatile approach for synthesizing imidazo-fused heterocycles . This reaction involves the condensation of aminoazoles with aldehydes to form imines, followed by cyclization with isocyanides, often catalyzed by Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of such compounds may involve optimization of the GBB MCR or other multicomponent reactions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific compound may serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its dichlorobenzoyl and methoxy groups, along with the benzo[d]thiazole core, make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-7-10(19)3-5-13(12)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPORTKUZHMAXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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